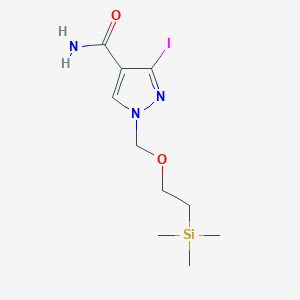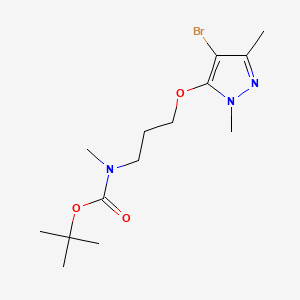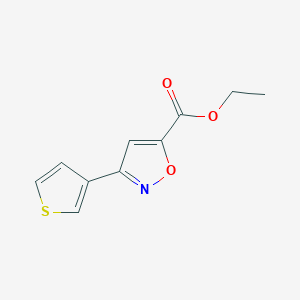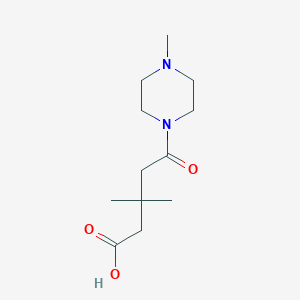
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinecarbonitrile core and a benzothiazolyl group. Its molecular formula is C17H9N3OS, and it has a molecular weight of 303.33786 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The benzothiazolyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and benzothiazole derivatives, which can be further utilized in different applications .
科学研究应用
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile
- 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo-quinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H9N3O2S |
|---|---|
分子量 |
319.3 g/mol |
IUPAC 名称 |
7-(1,3-benzothiazol-2-yl)-6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C17H9N3O2S/c18-7-9-8-19-13-5-11(14(21)6-10(13)16(9)22)17-20-12-3-1-2-4-15(12)23-17/h1-6,8,21H,(H,19,22) |
InChI 键 |
ZGSHBSAKEKIHIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C4C(=C3)NC=C(C4=O)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)


![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)





